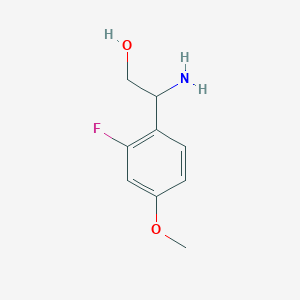
2-Amino-2-(2-fluoro-4-methoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12FNO2 This compound features a fluoro and methoxy substituent on a phenyl ring, along with an amino and hydroxyl group on an ethan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzaldehyde and an appropriate amine.
Reductive Amination: The key step involves the reductive amination of 2-fluoro-4-methoxybenzaldehyde with an amine, followed by reduction to yield the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of 2-amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-Amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups onto the phenyl ring.
科学的研究の応用
2-Amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may act on enzymes such as phospholipase A2 (PLA2), which plays a role in inflammation and pain perception.
Pathways Involved: By inhibiting PLA2, the compound can modulate the production of inflammatory mediators, thereby exerting its effects.
類似化合物との比較
Similar Compounds
2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol: This compound has a similar structure but with different positions of the fluoro and methoxy groups.
2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol: Another structural isomer with variations in the substituent positions.
Uniqueness
2-Amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both fluoro and methoxy groups can enhance its stability and interaction with molecular targets.
生物活性
2-Amino-2-(2-fluoro-4-methoxyphenyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and mechanisms of action, supported by data tables and relevant case studies.
- Chemical Formula : C9H12FNO2
- CAS Number : 138713-55-0
- Molecular Weight : 185.20 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were evaluated against:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
| Klebsiella pneumoniae | 6.25 |
| Pseudomonas aeruginosa | 12.5 |
These results suggest that the compound may be effective in treating infections caused by these bacteria, particularly when modified with specific substituents to enhance activity.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- HepG2 (liver cancer)
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.63 |
| HeLa | 8.84 |
| HepG2 | 34.31 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound's activity against MCF-7 cells is comparable to established chemotherapeutics like doxorubicin.
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner.
- Inhibition of Cell Proliferation : The presence of electron-withdrawing groups enhances antiproliferative activity, suggesting that structural modifications can optimize efficacy.
- Interaction with Bcl-2 Protein : Studies indicate that the compound may bind to Bcl-2 protein, leading to increased apoptosis in tumor cells.
Case Studies
-
Study on Anticancer Effects : A study evaluated the effects of various derivatives of amino alcohols on cancer cell lines and found that those with fluorine substitutions showed enhanced cytotoxicity compared to their non-fluorinated counterparts.
- Findings : The fluorinated derivative exhibited a higher inhibition rate against MCF-7 cells than its parent compound.
- Antimicrobial Efficacy Evaluation : Another investigation assessed the antimicrobial properties of substituted phenolic compounds and demonstrated that compounds with methoxy and fluorine substitutions had significantly lower MIC values against Gram-positive bacteria.
特性
分子式 |
C9H12FNO2 |
|---|---|
分子量 |
185.20 g/mol |
IUPAC名 |
2-amino-2-(2-fluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-13-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3 |
InChIキー |
VLJUIYMCMQFPJT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C(CO)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















